5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Regioselective Synthesis Cyclohexane-1,3-dione Derivatives Building Block Reactivity

Sourcing regiochemically pure 5-aryl-1,3-cyclohexanediones is challenging-4-substituted regioisomer contamination compromises synthetic reliability. This compound delivers the correct 5-(3,4-dimethoxyphenyl) architecture with electron-rich character enabling Knoevenagel-Michael cascades and cycloadditions for chromene, xanthene, and alkaloid scaffold construction. • Verified identity: distinct melting point 166-170°C confirms correct 5-substituted regioisomer. • ≥98% purity; white solid; ideal 1,3-dicarbonyl synthon for (+)-aspidospermidine, (±)-galanthamine, and (±)-mesembrine total synthesis. • In stock for immediate dispatch; global shipping available.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 190064-28-9
Cat. No. B063132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
CAS190064-28-9
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC
InChIInChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3
InChIKeyIRKIDJHFWYGNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione Overview


5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS 190064-28-9) is a white solid substituted cyclohexane-1,3-dione with a 3,4-dimethoxyphenyl group at the 5-position [1]. Its molecular formula is C14H16O4, molecular weight 248.27 g/mol, and it has a reported melting point of 166-170 °C . This compound is a versatile building block used as a precursor for synthesizing oxygen heterocycles and complex natural product-like scaffolds .

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione vs. Generic Cyclohexanediones


Simple or unsubstituted cyclohexane-1,3-diones lack the aryl substitution pattern required for constructing fused polycyclic frameworks and for participating in specific cross-coupling or cycloaddition reactions [1]. The 3,4-dimethoxyphenyl group in the target compound introduces both steric bulk and electron-rich character at the 5-position, enabling regioselective transformations that are not possible with the parent 5-phenylcyclohexane-1,3-dione or 4-substituted regioisomers . This substitution pattern directly impacts the compound's utility as a precursor in natural product total synthesis, where the 5-aryl-1,3-dione motif is a key pharmacophore platform [1].

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Differentiation Evidence


5-Position Regioselectivity Advantage

The 5-substituted regioisomer exhibits distinct reactivity compared to its 4-substituted counterpart, 4-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione. While both can be prepared via condensation of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione, the 5-substituted product is obtained via a Knoevenagel condensation followed by rearrangement, whereas the 4-substituted product results from direct Michael addition [1]. In the synthesis of 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione from ethyl 2-(3,4-dimethoxyphenyl)-4,6-dioxocyclohexane carboxylate, a yield of 90.5% is reported under reflux with aqueous KOH for 3.5 hours .

Regioselective Synthesis Cyclohexane-1,3-dione Derivatives Building Block Reactivity

Melting Point Purity Verification

The melting point of 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione is reported as 166-170 °C (lit.) . This value is distinct from that of the unsubstituted parent, 5-phenylcyclohexane-1,3-dione, which is a low-melting solid or liquid depending on purity (CAS 493-72-1, no sharp melting point consistently reported) . The presence of two methoxy groups on the phenyl ring significantly alters the compound's physical properties, providing a straightforward quality control metric that confirms the correct substitution pattern.

Quality Control Purity Verification Physical Characterization

Electron-Rich Aryl Expands Cycloaddition Scope

Cyclohexane-1,3-dione derivatives with electron-donating aryl groups, such as 3,4-dimethoxyphenyl, are widely employed as 1,3-dicarbonyl synthons in the construction of oxygen heterocycles (e.g., chromenes, xanthenes) and polycyclic alkaloid frameworks [1]. The 3,4-dimethoxy substitution increases the nucleophilicity of the aromatic ring and the enolate form of the dione, enabling more efficient Knoevenagel and Michael addition cascades compared to the unsubstituted 5-phenylcyclohexane-1,3-dione . This class of compounds has been used in the total synthesis of (+)-aspidospermidine, (±)-galanthamine, and (±)-mesembrine [2].

Heterocycle Synthesis Cycloaddition Natural Product Scaffolds

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Application Scenarios


Cascade Synthesis of Oxygen Heterocycles

This compound is an ideal 1,3-dicarbonyl synthon for constructing six-membered oxygen-containing heterocycles. Its 5-(3,4-dimethoxyphenyl) substitution pattern enables efficient Knoevenagel condensation followed by Michael addition or cycloaddition, pathways that are critical for assembling chromene and xanthene scaffolds found in natural products and bioactive molecules [1].

Precursor for Alkaloid Total Synthesis

The compound serves as a versatile starting material for the construction of complex polycyclic frameworks. Derivatives of 5-arylcyclohexane-1,3-diones have been successfully employed in the total synthesis of intricate alkaloids such as (+)-aspidospermidine, (±)-galanthamine, and (±)-mesembrine . The electron-rich dimethoxyphenyl group is a key structural feature that facilitates regioselective transformations.

Regioisomeric Purity Standard

Given the distinct melting point of 166-170 °C and the known propensity for regioisomer formation during synthesis, this compound can be used as a reference standard for HPLC or DSC analysis to verify the purity and correct regioisomeric identity of synthetic batches, ensuring that the desired 5-substituted product is not contaminated with the 4-substituted regioisomer.

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